Cas no 2044711-52-4 ((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid)

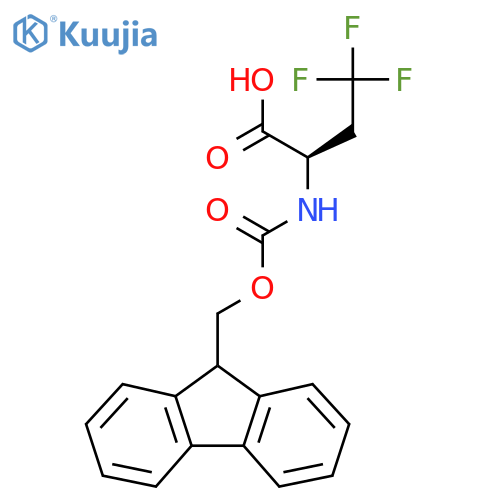

2044711-52-4 structure

商品名:(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid

CAS番号:2044711-52-4

MF:C19H16F3NO4

メガワット:379.329855918884

MDL:MFCD30543425

CID:4635018

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid

- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoicacid

- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid

- (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-butyric acid

-

- MDL: MFCD30543425

- インチ: 1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1

- InChIKey: CHNDOSLXDQUFJI-MRXNPFEDSA-N

- ほほえんだ: FC(C[C@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 532

- トポロジー分子極性表面積: 75.6

- 疎水性パラメータ計算基準値(XlogP): 4.2

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB555770-100 mg |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid, 95%; . |

2044711-52-4 | 95% | 100MG |

€435.70 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1126213-5g |

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-butyric acid |

2044711-52-4 | 95% | 5g |

$11115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1000495-1g |

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid |

2044711-52-4 | 95% | 1g |

$760 | 2024-08-02 | |

| Enamine | EN300-7232306-0.25g |

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanoic acid |

2044711-52-4 | 0.25g |

$2889.0 | 2023-05-29 | ||

| Enamine | EN300-7232306-2.5g |

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanoic acid |

2044711-52-4 | 2.5g |

$6155.0 | 2023-05-29 | ||

| eNovation Chemicals LLC | Y1126213-500mg |

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-butyric acid |

2044711-52-4 | 95% | 500mg |

$2105 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R1117-1g |

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-butyric acid |

2044711-52-4 | 96% | 1g |

¥8726.45 | 2024-04-19 | |

| Ambeed | A590039-1g |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid |

2044711-52-4 | 97% | 1g |

$326.0 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R1117-500mg |

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-butyric acid |

2044711-52-4 | 96% | 500mg |

¥6103.27 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1000495-5g |

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid |

2044711-52-4 | 95% | 5g |

$1000 | 2025-02-24 |

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

2044711-52-4 ((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2044711-52-4)(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid

清らかである:99%

はかる:1g

価格 ($):293.0